N-Hydroxynorcocaine
Description
Structure
3D Structure
Properties
CAS No. |
72182-43-5 |
|---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
methyl (1R)-3-benzoyloxy-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-21-16(19)14-12-8-7-11(17(12)20)9-13(14)22-15(18)10-5-3-2-4-6-10/h2-6,11-14,20H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
InChI Key |
NETRAGHALNKERF-DBBXXEFVSA-N |
SMILES |
COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |
Synonyms |
8-hydroxynorcocaine N-hydroxynorcocaine |
Origin of Product |
United States |
Enzymatic Formation Pathways of N Hydroxynorcocaine
N-Oxidation of Norcocaine (B1214116) to N-Hydroxynorcocaine by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are central to the N-oxidation of norcocaine, a process that converts norcocaine into the more toxic this compound mdpi.comnih.govcdnsciencepub.com. This pathway represents a critical step in the bioactivation of cocaine, leading to potentially harmful metabolites umn.educdnsciencepub.com.
Research has identified several CYP isoforms that contribute to the N-hydroxylation of norcocaine. In human liver microsomes, CYP3A4 is recognized as a key enzyme responsible for the N-demethylation of cocaine to norcocaine mdpi.comnih.gov. Studies indicate that CYP isoforms belonging to the 3A family are predominantly involved in norcocaine production within human hepatic microsomes nih.gov.
Further investigations have implicated various CYP subfamilies in the N-hydroxylation of norcocaine. In mouse liver microsomes, CYP2A5 has been identified as the principal isoform responsible for this reaction nih.gov. Evidence also suggests that human CYP2B6, CYP1A, and CYP2A isoforms may play a role in the formation of this compound, though their specific contributions can vary nih.gov. For instance, mouse liver microsomes show a dominance of CYP2B-catalyzed reactions, while human liver microsomes involve both CYP2B and CYP3A in these metabolic steps nih.gov.
Kinetic studies have shed light on the efficiency of CYP enzymes in producing this compound. In mouse liver microsomes, the Michaelis constant (Km) for norcocaine N-hydroxylation exhibited no significant gender-based differences, but the maximum velocity (Vmax) was approximately double in female microsomes compared to male microsomes nih.gov. The Km value for norcocaine N-hydroxylation in human liver microsomes was found to be roughly three times higher than that observed in mouse liver microsomes, with a Vmax rate that was ten times lower nih.gov.
These findings suggest that mouse liver microsomes are more efficient at generating this compound than human liver microsomes nih.gov. The substrate specificity of these enzymes is critical; for example, while CYP3A4 acts as a cocaine demethylase, it does not appear to catalyze the N-hydroxylation of norcocaine in human liver microsomes nih.gov. Instead, other CYP isoforms, potentially including those from the 1A, 2A, and 2B families, are implicated in this specific step nih.gov.
Studies involving enzyme induction and inhibition are instrumental in clarifying the roles of specific CYP enzymes. For example, phenobarbital (B1680315) induction has been shown to enhance the N-demethylation of cocaine to norcocaine by CYP450 nih.gov. Conversely, inhibitors such as triacetyloleandomycin, a selective inhibitor of CYP3A isoforms, reduced the formation of norcocaine from cocaine but did not affect the conversion of norcocaine to this compound in human liver microsomes nih.gov. This observation implies that different CYP enzymes are involved in the sequential metabolic steps from cocaine to this compound nih.gov.
Inhibition studies using mouse liver microsomes revealed that metyrapone (B1676538) and cimetidine (B194882) inhibited norcocaine N-hydroxylation by approximately 30-40%, whereas in human microsomes, these inhibitors caused about 70% inhibition nih.gov. Alpha-naphthoflavone inhibited norcocaine N-hydroxylation in both mouse and human liver microsomes by 30% and 60%, respectively nih.gov. These collective results indicate that multiple CYP subfamilies, including 1A, 2A, 3A, and potentially 2B, contribute to the formation of this compound nih.gov.
Contribution of Flavin-Containing Monooxygenases (FMOs) to this compound Biotransformation
Flavin-containing monooxygenases (FMOs) also participate in the N-oxidation reactions of cocaine metabolism, including the formation of norcocaine and potentially this compound umn.edunih.gov. FMOs are known to catalyze the oxidative metabolism of xenobiotics that contain nucleophilic heteroatoms, such as nitrogen, sulfur, and phosphorus nih.govoptibrium.com. One proposed pathway involves FMOs oxidizing cocaine to cocaine N-oxide, which is subsequently N-demethylated by CYP450 to yield norcocaine nih.gov.
While FMOs are recognized for their N-oxidation capabilities, their specific role in the direct N-hydroxylation of norcocaine to this compound is less extensively documented compared to CYPs mdpi.comnih.govresearchgate.net. Nevertheless, FMOs are involved in the broader N-oxidation of cocaine and its metabolites, and certain N-hydroxylated products of amines catalyzed by FMOs can inhibit CYPs and exhibit toxic effects nih.govhyphadiscovery.com.
Other Enzymatic Systems Potentially Implicated in this compound Formation
Beyond CYP enzymes and FMOs, other enzymatic systems may play indirect or supporting roles in the formation of this compound. For instance, the conversion of this compound to norcocaine nitroxide, a reactive free radical, is mediated by hepatic microsomal enzymes, including cytochrome P450 cdnsciencepub.comnih.gov. Norcocaine nitroxide can subsequently be reduced by flavoproteins such as NADPH-cytochrome P450 reductase and FAD-containing monooxygenase cdnsciencepub.comnih.gov.
Research has also suggested that this compound can be synthesized in organs other than the liver, such as the brain, indicating the potential involvement of organ-specific enzymatic machinery acs.org. However, specific enzymes beyond CYPs and FMOs that directly catalyze the formation of this compound remain an area requiring further investigation.
Further Biotransformation and Subsequent Metabolism of N Hydroxynorcocaine
Pathways of N-Hydroxynorcocaine Reduction and Regeneration of Norcocaine (B1214116)
The biotransformation of this compound involves reduction processes, particularly in the context of its metabolic cycling with its oxidized form, norcocaine nitroxide. However, the direct reduction of this compound back to its parent compound, norcocaine, has been shown to be unlikely in certain enzymatic systems.
Research using rat liver microsomes has indicated that this compound is not metabolized back to norcocaine in vitro. nih.gov This suggests that the N-hydroxy moiety is a stable feature under these conditions and that a direct reductive pathway to regenerate norcocaine is not a primary route of metabolism in the liver. nih.gov
Instead, the more significant reductive pathway involves the metabolite of this compound, the norcocaine nitroxide radical. This free radical can be rapidly reduced back to this compound by flavoproteins. nih.gov This reduction is part of a "futile cycling" mechanism where this compound is oxidized to norcocaine nitroxide, which is then reduced back to this compound. nih.govnih.gov This cycle consumes reducing equivalents, such as NADPH. nih.govnih.gov The enzymes responsible for the reduction of norcocaine nitroxide are distinct from those that form it.
| Enzyme Class | Specific Enzyme(s) | Substrate | Product | Reference |
|---|---|---|---|---|
| Flavoproteins | Cytochrome P-450 reductase, FAD-monooxygenase | Norcocaine Nitroxide | This compound | nih.gov |
Formation of Oxidative Metabolites from this compound (e.g., Norcocaine Nitroxide, Norcocaine Nitrosonium Ion)
The primary oxidative pathway for this compound involves its conversion to reactive radical species. The N-oxidative pathway of cocaine metabolism proceeds from the N-demethylation of cocaine to norcocaine, which is then oxidized to this compound and subsequently to norcocaine nitroxide. nih.gov
The formation of norcocaine nitroxide occurs via a one-electron oxidation of this compound. nih.gov This reaction is catalyzed by hepatic microsomal enzymes and is dependent on an NADPH-generating system. nih.gov Studies have demonstrated that this transformation is mediated by the cytochrome P-450 monooxygenase system. nih.gov This is supported by findings that induction of cytochrome P-450 with phenobarbital (B1680315) significantly increases the production of the nitroxide radical, while inhibition with metyrapone (B1676538) decreases its formation. nih.gov
This oxidative step is central to the futile redox cycling between this compound and norcocaine nitroxide, which occurs at the expense of NADPH. nih.gov While the norcocaine nitroxide is a well-documented metabolite, the formation of a subsequent two-electron oxidation product, the norcocaine nitrosonium ion, is also a theoretical possibility in bio-oxidative pathways, although it is highly reactive.
| Reaction | Substrate | Product | Enzyme System | Reference |
|---|---|---|---|---|
| One-electron oxidation | This compound | Norcocaine Nitroxide | Cytochrome P-450 | nih.gov |
Conjugation Reactions and Downstream Metabolite Formation Involving this compound
Following its formation, this compound and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. wikipedia.orguomus.edu.iq Glucuronidation, the most common Phase II reaction, involves the transfer of glucuronic acid to a substrate, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orghyphadiscovery.com Compounds with N-hydroxy groups are potential substrates for glucuronidation, which can form N-glucuronides. nih.gov While direct evidence for the glucuronidation of this compound is not extensively detailed, it represents a probable metabolic pathway given the compound's structure.
In studies investigating the metabolism of this compound in rats, the compound was extensively metabolized, with only a small percentage (1.3% in urine and 1.6% in feces) excreted unchanged over 96 hours. nih.gov The major urinary metabolites identified were N-hydroxybenzoylnorecgonine and N-hydroxynorecgonine methyl ester. nih.gov These metabolites are formed through the hydrolysis of the ester linkages present in the parent this compound molecule, a process that can occur before or after the initial N-hydroxylation of norcocaine. These downstream products retain the N-hydroxy moiety, indicating that this group is not the primary site of the metabolic reactions leading to these specific products.
| Metabolite | Likely Formation Pathway | Significance | Reference |
|---|---|---|---|
| N-Hydroxybenzoylnorecgonine | Hydrolysis of the methyl ester group | Major urinary metabolite | nih.gov |
| N-Hydroxynorecgonine methyl ester | Hydrolysis of the benzoyl group | Major urinary metabolite | nih.gov |
Synthetic Methodologies for N Hydroxynorcocaine and Its Analogs for Research Applications
Chemoenzymatic Synthesis Approaches for N-Hydroxynorcocaine
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often combined with traditional chemical methods to achieve complex molecular architectures. While specific chemoenzymatic protocols for this compound are not extensively detailed in publicly available literature, the principles of this approach can be applied. For instance, enzymes such as cytochrome P-450 have been identified as responsible for the in-vivo conversion of norcocaine (B1214116) to this compound. nih.gov
In a laboratory setting, a potential chemoenzymatic strategy could involve the enzymatic N-demethylation of cocaine to produce norcocaine. This could be followed by a chemical oxidation step to yield this compound. The development of catalytic antibodies, or "abzymes," also represents a frontier in chemoenzymatic synthesis. researchgate.nettandfonline.comresearchgate.net These antibodies are engineered to catalyze specific reactions, such as the hydrolysis of cocaine's benzoyl ester, and could potentially be designed to facilitate the N-oxidation of norcocaine. researchgate.net
General chemoenzymatic strategies often involve:
Enzymatic synthesis of a core structure: An enzyme is used to create a key intermediate with high stereoselectivity.
Chemical modification: The enzymatic product is then chemically modified to introduce desired functional groups or build upon the molecular scaffold.
One-pot reactions: Combining chemical and enzymatic steps in a single reaction vessel to improve efficiency. mdpi.com
Total Synthesis and Chemical Derivatization of this compound for Research Standards
The total synthesis of this compound for research standards typically starts from either cocaine or norcocaine. Norcocaine itself can be synthesized from cocaine. wikipedia.org A common method for the N-demethylation of cocaine to norcocaine involves the use of reagents like 1-chloroethyl chloroformate. mdpi.com
Once norcocaine is obtained, it can be N-oxidized to form this compound. The mixed-function oxidase system, particularly the cytochrome P-450 system, is known to catalyze this transformation in vivo and can be mimicked in vitro using liver microsomes. nih.gov
Chemical derivatization of this compound is essential for creating a library of related compounds for structure-activity relationship (SAR) studies and for developing analytical standards. This can involve modifications at various positions of the molecule, such as:
Esterification or amidation of the carboxyl group.
Modification of the benzoyl group.
Alterations to the tropane (B1204802) ring.
These derivatizations allow researchers to probe the structural requirements for biological activity and to develop specific antibodies for immunotherapies. researchgate.net
Analytical Techniques for the Detection and Quantification of N Hydroxynorcocaine in Research Matrices
Chromatographic Separation Methods for N-Hydroxynorcocaine Analysis
Chromatography plays a pivotal role in separating this compound from complex biological matrices, enabling its subsequent detection and quantification. Various chromatographic techniques, often coupled with mass spectrometry, are utilized to achieve this separation with high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound Quantification
Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its tandem mass spectrometry (GC-MS/MS) configuration, is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds. For this compound, GC-MS/MS offers high selectivity and sensitivity, allowing for its detection even at trace levels.
The process typically involves the derivatization of this compound to enhance its volatility and thermal stability for GC separation. Common derivatization agents might include silylating or acylating reagents. Following separation on a capillary GC column, the eluted compounds are ionized (often by electron ionization, EI) and then analyzed by tandem mass spectrometry. In GC-MS/MS, specific precursor ions are selected, fragmented, and then specific product ions are monitored, providing a high degree of confidence in identification and quantification, thereby minimizing matrix interferences researchgate.netnih.govbiomedres.us. While specific research findings for this compound using GC-MS/MS are not detailed in the provided search results, the general application of GC-MS/MS for similar compounds in biological matrices demonstrates its potential for sensitive and selective analysis researchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely recognized as a gold standard for the analysis of a broad range of compounds, including those that are less volatile or thermally labile, such as this compound. This technique offers excellent sensitivity, specificity, and robustness, making it suitable for complex biological samples researchgate.netresearchgate.netplos.orgnih.govresearchgate.net.
LC-MS/MS methods for this compound typically involve reverse-phase liquid chromatography for separation, often utilizing C18 or similar stationary phases. Mobile phases commonly consist of a mixture of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol), often employing gradient elution to optimize the separation of this compound from other compounds and matrix components researchgate.netplos.orgnih.gov. Detection is performed using tandem mass spectrometry, typically in positive ionization mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity researchgate.netnih.gov.
Research has shown that LC-MS/MS methods can achieve low limits of quantification (LLOQs) for related compounds, often in the low nanomolar range or ng/mL, with high accuracy and precision researchgate.netnih.govresearchgate.netlcms.cz. For instance, studies validating LC-MS/MS methods for similar drug metabolites report recoveries above 66.7% and precision (coefficient of variation, CV) typically below 15-20% researchgate.netnih.govresearchgate.netlcms.cz. The validation parameters, including linearity, selectivity, accuracy, precision, recovery, and stability, are assessed according to regulatory guidelines such as those from the FDA and EMA researchgate.netnih.govlcms.czcorn12.dkglobalresearchonline.neteuropa.eu.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection for this compound
High-Performance Liquid Chromatography (HPLC) coupled with detectors other than mass spectrometry, such as UV-Vis or fluorescence detectors, can also be employed for the analysis of this compound, particularly in research settings where MS might not be available or necessary for specific applications. UV-Vis detection is common due to its versatility and relatively low cost.
HPLC methods for this compound would typically involve separation on a reversed-phase column (e.g., C18) with optimized mobile phase compositions (e.g., acetonitrile/water or methanol/water mixtures) and detection at a specific wavelength where the analyte exhibits maximum absorbance researchgate.netoiv.intnih.govmdpi.com. The sensitivity and selectivity of HPLC-UV depend on the chromophoric properties of this compound. While not as sensitive or selective as LC-MS/MS, HPLC-UV can be sufficient for quantifying higher concentrations or when matrix interference is minimal. Method validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are crucial for ensuring the reliability of HPLC-UV methods globalresearchonline.neteuropa.eunih.govmdpi.comresearchgate.netsepscience.comddtjournal.net.
Sample Preparation Strategies for this compound in Biological Research Samples (e.g., Microsomal Incubations, Animal Tissue Extracts)
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex biological matrices like microsomal incubations or animal tissue extracts. The primary goals of sample preparation are to extract the analyte, remove interfering matrix components (e.g., proteins, lipids, salts), and potentially concentrate the analyte to improve detection limits nih.govorientjchem.org.
Common sample preparation techniques include:
Protein Precipitation (PPT): Often the first step, especially for biological fluids, involving the addition of organic solvents (e.g., methanol, acetonitrile) to precipitate proteins, which are then removed by centrifugation researchgate.netplos.orgnih.govlcms.cz.
Liquid-Liquid Extraction (LLE): Exploits the differential solubility of this compound between two immiscible liquid phases (typically an organic solvent and an aqueous buffer) to extract the analyte. The choice of solvents is crucial for efficient partitioning nih.govorientjchem.org.
Solid-Phase Extraction (SPE): A widely used technique where the sample is passed through a sorbent material that retains the analyte. The analyte is then eluted with a suitable solvent. SPE offers good selectivity and can effectively remove a wide range of interfering substances researchgate.netresearchgate.netnih.gov. Various SPE formats, including cartridges and 96-well plates, are available.
Matrix-Specific Clean-up: Techniques like Enhanced Matrix Removal (EMR) for lipids are employed to further reduce matrix effects, particularly for LC-MS/MS analysis lcms.cz.
The efficiency of these methods is often evaluated by determining the percentage recovery of the analyte. Studies on similar compounds report recovery rates generally above 60-70%, with optimized methods achieving recoveries upwards of 90% researchgate.netresearchgate.netlcms.czmdpi.com. The choice of method depends on the matrix type, the concentration of the analyte, and the analytical technique to be used.
Spectroscopic Characterization Methods for this compound in Research Studies
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound in research studies. These methods provide detailed molecular information.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, aiding in elemental composition determination. Tandem mass spectrometry (MS/MS) provides characteristic fragment ions that serve as a fingerprint for unambiguous identification researchgate.netnih.govresearchgate.netnih.govthermofisher.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environment, connectivity, and spatial arrangement. This is crucial for structural confirmation d-nb.inforsc.orgespublisher.comnih.govmdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Characteristic peaks corresponding to hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, among others, would be expected for this compound d-nb.inforsc.orgnih.gov.
These spectroscopic methods, often used in conjunction with chromatographic separation, provide a comprehensive analytical profile for this compound, ensuring its accurate identification and characterization in research contexts.
Mechanistic Studies on N Hydroxynorcocaine Biotransformation and Interactions
Enzyme-Substrate Interactions in N-Hydroxynorcocaine Formation
The biotransformation of norcocaine (B1214116) to its N-hydroxylated metabolite, this compound, is a critical step in the oxidative metabolism of cocaine. This conversion is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov The initial step in this metabolic cascade is the N-demethylation of cocaine to produce norcocaine, a reaction catalyzed in humans predominantly by the CYP3A4 isozyme. nih.govmdpi.com Subsequently, norcocaine undergoes N-hydroxylation to form the more toxic this compound. nih.gov
Kinetic studies utilizing mouse and human liver microsomes have elucidated key aspects of this enzyme-substrate interaction. Research indicates that the N-hydroxylation of norcocaine is a CYP-mediated process, though the rate of this reaction differs significantly between species. nih.gov In mouse liver microsomes, the maximum reaction velocity (Vmax) is approximately ten times higher than in human liver microsomes, suggesting a much more rapid formation of this compound in mice. Conversely, the Michaelis constant (Km), which reflects the substrate concentration at half-maximum velocity, is about three times higher in human liver microsomes, indicating a lower affinity of the human enzymes for norcocaine compared to mouse enzymes. nih.gov
Further investigation into the specific CYP subfamilies involved has shown that multiple isozymes may contribute to this biotransformation. Inhibition studies suggest the involvement of CYP subfamilies 1A, 2A, 3A, and possibly 2B in the formation of this compound. nih.gov For instance, α-naphthoflavone, an inhibitor of certain CYP enzymes, was found to block norcocaine N-hydroxylation by 30% in mouse microsomes and 60% in human liver microsomes. nih.gov Interestingly, while human CYP3A4 is responsible for the preceding step of converting cocaine to norcocaine, it does not appear to catalyze the N-hydroxylation of norcocaine itself. nih.govmdpi.com
Table 1: Kinetic Parameters of Norcocaine N-Hydroxylation in Liver Microsomes nih.gov
| Species | Microsome Source | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
|---|---|---|---|
| Mouse | Male Liver | Value not specified | 16 ± 4 pmol/min/mg protein |
| Mouse | Female Liver | Value not specified | 34 ± 10 pmol/min/mg protein |
| Human | Liver | ~3x higher than mouse | ~10x lower than mouse |
Role of this compound as a Reactive Intermediate in Biochemical Pathways
This compound functions as a key reactive intermediate in an N-oxidative metabolic pathway that is linked to cellular toxicity. nih.gov This pathway begins with the N-demethylation of cocaine to norcocaine, which is then oxidized by the mixed-function oxidase system, specifically cytochrome P-450 enzymes, to form this compound. nih.govnih.gov This metabolite is relatively unstable under physiological conditions, with a half-life of 17 minutes at a pH of 7.4 and a temperature of 37°C. nih.gov The presence of this compound has been confirmed in vivo in both the brain and liver of mice following the administration of cocaine or norcocaine. nih.govnih.gov
The significance of this compound lies in its position as a precursor to a further oxidized species, norcocaine nitroxide. nih.gov The transformation from this compound to norcocaine nitroxide is a one-electron oxidation step. nih.gov This progression from a stable parent compound (cocaine) to a primary metabolite (norcocaine) and then to a reactive secondary metabolite (this compound) which generates a free radical (norcocaine nitroxide) is a classic example of metabolic bioactivation, where metabolism converts a substance into a more toxic form. nih.govnih.gov The formation of these reactive species is considered a crucial event in the mechanisms underlying cocaine-induced hepatotoxicity. nih.gov
Table 2: N-Oxidative Pathway of Cocaine nih.govnih.gov
| Step | Substrate | Enzyme System | Product |
|---|---|---|---|
| 1 | Cocaine | Cytochrome P450 (e.g., CYP3A4) | Norcocaine |
| 2 | Norcocaine | Cytochrome P450 | This compound |
| 3 | This compound | Cytochrome P450 | Norcocaine Nitroxide |
Mechanistic Insights into Redox Cycling and Free Radical Formation Involving this compound
The biochemical toxicity associated with this compound is mechanistically linked to a process known as redox cycling, which leads to the formation of free radicals and oxidative stress. nih.govnih.gov This process involves the futile cycling between this compound and its one-electron oxidation product, norcocaine nitroxide. nih.gov The formation of norcocaine nitroxide from this compound is mediated by hepatic microsomal enzymes, specifically cytochrome P-450. nih.gov
Once formed, norcocaine nitroxide can be rapidly reduced back to this compound by flavoproteins such as cytochrome P-450 reductase. nih.gov This reduction consumes cellular reducing equivalents, particularly NADPH. nih.govnih.gov The continuous enzymatic oxidation of this compound to norcocaine nitroxide and the subsequent reduction back to this compound establishes a futile cycle. This cycling process results in a significant consumption of NADPH. nih.gov The depletion of NADPH is theorized to impair cellular antioxidant defense systems, such as the glutathione (B108866) reductase system, which relies on NADPH to maintain a pool of reduced glutathione, thereby increasing the cell's vulnerability to oxidative damage. nih.gov
This redox cycling has been proposed to be accompanied by the formation of reactive oxygen species (ROS). nih.gov However, research findings on this aspect are not entirely consistent. While the formation of lipid peroxyl radicals has been suggested, some studies using spin-trapping techniques to detect reactive free radicals failed to find evidence of this compound-dependent superoxide (B77818) formation in either liver or brain microsomes. nih.gov Despite this, the generation of the norcocaine nitroxide free radical itself via the one-electron oxidation of this compound by cytochrome P-450 is a well-established step in this pathway. nih.gov
In Vitro and in Vivo Research Models for Studying N Hydroxynorcocaine Biotransformation
Utilization of Recombinant Enzymes and Isolated Microsomal Systems in N-Hydroxynorcocaine Research
In vitro systems utilizing recombinant enzymes and isolated microsomes are fundamental tools for dissecting the specific enzymatic reactions involved in this compound metabolism. These models offer a controlled environment to study the kinetics and mechanisms of individual metabolic steps.
Recombinant Enzymes:
Recombinant enzymes, which are individual drug-metabolizing enzymes produced in and purified from cultured cells, provide the simplest system for studying the interaction between a drug candidate and a specific enzyme. bioivt.com They are particularly valuable for reaction phenotyping and identifying the specific cytochrome P450 (CYP) isoforms responsible for a particular metabolic conversion. bioivt.com
Studies have implicated several CYP subfamilies in the formation of this compound from its precursor, norcocaine (B1214116). nih.gov Research using recombinant human CYP enzymes has demonstrated that multiple isoforms, including those from the CYP1A, CYP2A, and CYP3A families, and potentially the CYP2B family, can contribute to the N-hydroxylation of norcocaine. nih.gov Specifically, experiments have pointed to a significant role for CYP3A4 in the formation of this compound in human liver microsomes. doi.org
Isolated Microsomal Systems:
Microsomes, which are vesicles of fragmented endoplasmic reticulum isolated from homogenized tissue, contain a high concentration of important drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.com Liver microsomes from various species, including mice, rats, and humans, are extensively used to study the biotransformation of this compound and its precursors. doi.orgresearchgate.netnih.gov
Research using mouse liver microsomes has been instrumental in demonstrating the conversion of norcocaine to this compound. nih.gov These studies have shown that the mixed-function oxidase system within the microsomes is responsible for this conversion and that the process is dependent on the cytochrome P-450 system. nih.gov Furthermore, the rate of norcocaine N-hydroxylation has been found to be considerably lower in human liver microsomes compared to mouse liver microsomes. nih.gov
The table below summarizes key findings from studies utilizing isolated microsomal systems to investigate this compound and its precursor, norcocaine.
| Model System | Key Findings |
| Mouse Liver Microsomes | The mixed-function oxidase system converts norcocaine to this compound. nih.gov This process is primarily mediated by the cytochrome P-450 system. nih.gov |
| Human Liver Microsomes | The rate of norcocaine N-hydroxylation is significantly lower than in mouse liver microsomes. nih.gov CYP3A4 is a key enzyme in the formation of norcocaine and this compound. doi.org |
| Rat Liver Microsomes | In vitro studies have shown that this compound is not metabolized back to norcocaine. nih.gov |
Cell Culture Models in this compound Metabolism Research (e.g., HepG2 cells)
Cell culture models, particularly the human hepatocellular carcinoma cell line HepG2, provide a valuable in vitro system for studying drug metabolism and cytotoxicity. cet.biosigmaaldrich.com HepG2 cells retain many of the metabolic functions of primary human hepatocytes, including the expression of various drug-metabolizing enzymes, making them a relevant model for investigating the biotransformation of compounds like this compound in a cellular context. cet.bio
The utility of HepG2 cells lies in their ability to offer a reproducible and homogeneous cell population, which is an advantage over primary hepatocytes that can have high variability. cet.bio They are employed in various assays to measure parameters like cell viability, the production of reactive oxygen species (ROS), and changes in cellular morphology in response to drug exposure. researchgate.netresearchgate.net
The following table outlines the general applications of HepG2 cells in drug metabolism research, which are relevant to the study of this compound.
| Model System | Applications in Drug Metabolism Research |
| HepG2 Cells | Investigating drug-induced cytotoxicity and hepatotoxicity. sigmaaldrich.com Studying the metabolic pathways of parent compounds and their metabolites. researchgate.net Assessing cellular responses such as changes in cell viability and morphology. researchgate.netresearchgate.net |
Animal Models for Investigating this compound Biotransformation and Disposition (excluding clinical human data)
Animal models are indispensable for studying the in vivo biotransformation, disposition, and pharmacokinetic profile of this compound. admescope.com These models allow for the examination of metabolic processes within a complete biological system, providing data on absorption, distribution, metabolism, and excretion (ADME). bioivt.com Rodent models, particularly mice and rats, are the most commonly used species in this area of research. researchgate.netgoogleapis.com
In vivo studies in mice have been crucial for demonstrating the formation of this compound following the administration of either norcocaine or cocaine. nih.gov These studies have helped to establish the in vivo relevance of the metabolic pathways identified in in vitro systems. nih.gov Pharmacokinetic analyses in mice have been conducted to understand the metabolism of cocaine to norcocaine and subsequently to this compound. nih.gov
Rat models have also been employed to investigate the metabolism and disposition of this compound. nih.gov Following intravenous administration in rats, the biological half-life of this compound in the brain and plasma has been determined. nih.gov These studies have also identified the major urinary metabolites of this compound, which include N-hydroxybenzoylnorecgonine and N-hydroxynorecgonine methyl ester. nih.gov
The table below summarizes key findings from animal model studies investigating this compound.
| Animal Model | Key Findings |
| Mouse | In vivo formation of this compound is observed after administration of norcocaine or cocaine. nih.gov These models are used for pharmacokinetic analysis of the metabolic pathway from cocaine to this compound. nih.gov |
| Rat | The biological half-life of this compound in the brain and plasma is approximately 0.3 and 1.6 hours, respectively. nih.gov The major urinary metabolites are N-hydroxybenzoylnorecgonine and N-hydroxynorecgonine methyl ester. nih.gov |
Advanced Research Directions and Unresolved Questions Regarding N Hydroxynorcocaine
Elucidation of Novel N-Hydroxynorcocaine Metabolic Pathways and Intermediates
This compound (NHNC) is primarily formed through the N-oxidation of norcocaine (B1214116), a process mediated by the mixed function oxidase system, particularly cytochrome P450 enzymes like CYP3A4 nih.govnih.gov. In experimental models, this compound has been detected in biological tissues such as the brain and liver of mice nih.gov. Studies in rats have identified N-hydroxybenzoylnorecgonine and N-hydroxynorecgonine methyl ester as major urinary metabolites, suggesting further metabolic transformations occur following its formation nih.gov. However, NHNC itself is known to be relatively unstable under physiological conditions, with a reported half-life of approximately 17 minutes at pH 7.4 and 37°C nih.gov.
Despite these findings, a comprehensive understanding of all metabolic pathways and intermediate products of this compound remains incomplete. Unresolved questions include:
What are the complete enzymatic pathways responsible for the further metabolism of this compound in various species, including humans?
Are there other significant, yet unidentified, metabolites or reactive intermediates formed from this compound?
How does its inherent instability influence its distribution and ultimate fate within biological systems?
Table 1: Known Metabolic Information for this compound
| Metabolic Feature/Pathway | Description | Primary Source(s) |
| Formation | N-hydroxylation of norcocaine by mixed function oxidase system (e.g., CYP3A4) | nih.gov, nih.gov |
| Major Urinary Metabolites (Rat) | N-hydroxybenzoylnorecgonine, N-hydroxynorecgonine methyl ester | nih.gov |
| Tissue Distribution | Detected in brain and liver of mice | nih.gov |
| Physiological Stability | Relatively unstable (T½ ≈ 17 min at pH 7.4, 37°C) | nih.gov |
| In Vitro Metabolism | Not metabolized to norcocaine by liver microsomes | nih.gov |
Application of Computational Chemistry and Modeling Approaches in this compound Research
Computational chemistry and molecular modeling offer powerful tools to investigate the properties, reactivity, and biological interactions of chemical compounds, including this compound univie.ac.atresearchgate.net. These methods can provide insights into structure-activity relationships (SAR), predict metabolic transformations, and model interactions with biological targets such as enzymes and receptors.
Specific applications for this compound research could include:
Predicting Reactivity and Stability: Quantum chemical calculations can elucidate the electronic structure of this compound, helping to understand its inherent reactivity and the mechanisms contributing to its instability.
Modeling Enzyme Interactions: Molecular docking and dynamics simulations can predict how this compound interacts with cytochrome P450 enzymes involved in its formation or other metabolic enzymes, aiding in the prediction of metabolic pathways.
Structure-Activity Relationship (SAR) Studies: Computational SAR analyses can correlate structural features of this compound and its analogs with their pharmacological or toxicological activities, guiding the design of related compounds or the interpretation of experimental results.
Predicting Interactions with Biological Targets: Modeling can explore the binding affinities and modes of interaction of this compound with neuronal targets or cellular components, such as mitochondria, which are known to be affected by its presence researchgate.net.
Unresolved questions in this domain involve developing highly accurate computational models that can reliably predict novel metabolic pathways, identify potential reactive intermediates, and elucidate the precise molecular mechanisms underlying its observed biological effects.
Table 2: Potential Applications of Computational Chemistry for this compound
| Computational Approach | Potential Application | Research Question Addressed |
| Quantum Chemistry Calculations | Electronic structure, bond energies, charge distribution | Understanding this compound's chemical properties and potential for oxidative stress or covalent modification. |
| Molecular Docking/Simulation | Binding to enzymes (e.g., CYPs) or receptors | Predicting formation pathways, degradation routes, and interactions with cellular targets (e.g., mitochondria). |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity/toxicity | Identifying key structural determinants influencing this compound's pharmacological potency or toxicological profile. |
| Molecular Dynamics Simulation | Behavior in physiological environments | Simulating interactions with cellular membranes, proteins, or other biomolecules to understand its cellular fate. |
Future Methodological Innovations for this compound Analysis in Complex Research Matrices
The accurate and sensitive detection of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents significant analytical challenges. While established techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) have been used to measure its formation nih.gov, and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a standard for drug metabolite analysis researchgate.net, there is a continuous need for methodological innovation.
Current analytical approaches can be limited by factors such as sample preparation time, sensitivity, specificity, and the ability to distinguish this compound from structurally similar compounds or endogenous matrix components. Future research directions should focus on:
Enhanced Sample Preparation: Developing more efficient and selective sample preparation techniques, such as advanced solid-phase extraction (SPE) or microextraction methods, to reduce matrix effects and improve analyte recovery.
Hyphenated Techniques: Integrating multiple separation and detection modalities, such as Liquid Chromatography coupled with High-Resolution Accurate Mass Spectrometry (LC-HRMS), can offer superior sensitivity, specificity, and the ability to identify unknown metabolites in complex samples chromatographytoday.com.
Novel Detection Strategies: Exploring alternative detection methods or derivatization techniques that could increase the sensitivity and selectivity for this compound.
High-Throughput and Rapid Analysis: The development of faster, more automated analytical workflows is essential for large-scale studies and for clinical or forensic applications.
The unresolved questions revolve around creating robust, rapid, and highly sensitive analytical methodologies capable of quantifying this compound accurately across a wide range of biological matrices, particularly in the context of polydrug use where multiple analytes are present.
Q & A
Q. How should researchers address potential biases in behavioral studies of this compound?
- Methodological Answer : Implement double-blind dosing and automated scoring systems (e.g., video tracking software). Use sham controls (e.g., saline injections) and counterbalance testing sequences. Perform power analyses pre-study to minimize underpowered conclusions and report effect sizes (e.g., Cohen’s d) alongside p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
